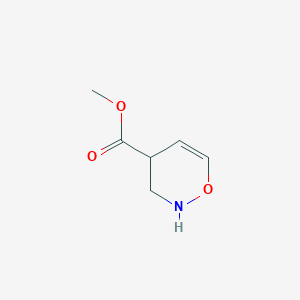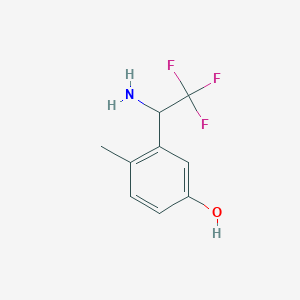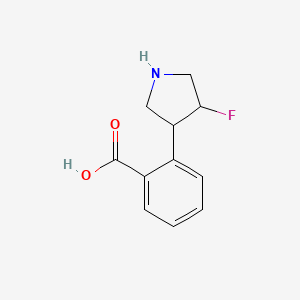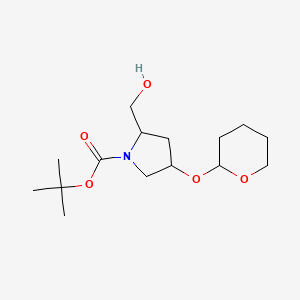![molecular formula C10H16O4 B12981231 (7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B12981231.png)
(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a dioxaspirodecane ring system, which is a rare and interesting structural motif in organic chemistry. The presence of both a carboxylic acid group and a spirocyclic ring system makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable diol precursor with a carbonyl compound under acidic conditions to form the spirocyclic ring. The carboxylic acid group can then be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the spirocyclic ring can be substituted with other functional groups through reactions such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic ring system can provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic structures, such as spiro[4.5]decane derivatives.
Carboxylic Acids: Compounds with carboxylic acid groups, such as acetic acid or benzoic acid.
Uniqueness
(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is unique due to the combination of its spirocyclic ring system and carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(7R,8R)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-7-6-10(13-4-5-14-10)3-2-8(7)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
IVOFHXHUQNMGGW-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CC2(CC[C@H]1C(=O)O)OCCO2 |
Canonical SMILES |
CC1CC2(CCC1C(=O)O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B12981168.png)
![Ethyl 2,10-dichloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12981170.png)

![tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12981180.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12981181.png)

![8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B12981201.png)





